molecular formula C9H17BrO2 B1599719 Ethyl 5-bromo-2,2-dimethylpentanoate CAS No. 77858-42-5

Ethyl 5-bromo-2,2-dimethylpentanoate

Cat. No.: B1599719
CAS No.: 77858-42-5
M. Wt: 237.13 g/mol
InChI Key: WTOZJVIKYIUYOQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,2-dimethylpentanoate is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol. This compound is characterized by the presence of a bromine atom and an ester functional group, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pentanoic Acid Derivatives: this compound can be synthesized by the halogenation of pentanoic acid derivatives using bromine in the presence of a suitable catalyst.

  • Esterification: The compound can also be prepared by esterification of 5-bromo-2,2-dimethylpentanoic acid with ethanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of alcohols.

  • Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 5-Bromo-2,2-dimethylpentanoic acid or 5-bromo-2,2-dimethylpentanone.

  • Reduction: 5-Bromo-2,2-dimethylpentanol.

  • Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 5-bromo-2,2-dimethylpentanoate is widely used in scientific research due to its versatility as an intermediate:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and inhibition.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-2,2-dimethylpentanoate exerts its effects depends on the specific reaction or application. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form esters. In biological systems, it may interact with enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: It can bind to receptors, modulating signal transduction processes.

Comparison with Similar Compounds

  • Ethyl bromoacetate

  • Ethyl 2-bromopropionate

  • Ethyl 3-bromopropionate

  • Ethyl 4-bromobutanoate

Properties

IUPAC Name

ethyl 5-bromo-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-4-12-8(11)9(2,3)6-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOZJVIKYIUYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443452
Record name ethyl 2,2-dimethyl-5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77858-42-5
Record name ethyl 2,2-dimethyl-5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 28.7 ml of diisopropylamine in 150 ml of tetrahydrofuran was added 126 ml of 1.6M n-butyllithium-hexane with stirring at -5° to 0° C. and the mixture was further stirred for 30 minutes. This reaction mixture was cooled to -78° C. and 26.7 ml of ethyl isobutyrate was added dropwise. The mixture was stirred for 1 hour, after which 41.8 g of 1,3-dibromopropane was added dropwise. The reaction mixture was stirred at -78° C. for 1 hour and then at room temperature for 2 hours. The mixture was then poured in aqueous solution of ammonium chloride and extracted with ethyl acetate. The extract was washed with water and dried. The solvent was then distilled off and the residue was subjected to vacuum distillation to provide 40.3 g of the title compound as colorless oil. b.p. 76°-78° C./0.27 mmHg
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28.7 mL
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41.8 g
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of diisopropylamine (14.35 mL, 0.102 mol) in 70 mL of THF was added n-BuLi (68 mL, 0.102 mol). The mixture was stirred at 0˜5° C. for 30 min. After the mixture was cooled to −78° C., ethyl isobutyrate (13.7 mL, 0.102 mol, 1 eq.) was added drop wise and stirring was maintained at −78° C. for 1 h. 1,3-Dibromopropane (1.01 equiv, 10.5 mL) was added drop wise at −78° C. and stirring was maintained at −78° C. for 1 h. Reaction was then warmed up to 23° C. over 2 hrs. Reaction mixture was added to an aqueous NH4Cl solution and extracted with EtOAc. The organic layer was washed with 1N HCl and brine, dried over MgSO4, filtered and concentrated down to give 23 g of crude product. The residue was purified by silica gel chromatography (5% to 30% EtOAc in hexanes) to provide 17.4 g (73% yield) of ethyl 5-bromo-2,2-dimethylpentanoate 90.
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14.35 mL
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68 mL
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70 mL
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Synthesis routes and methods III

Procedure details

To a solution of 28.7 ml of diisopropylamine in 150 ml of tetrahydrofuran being stirred, 126 ml of a 1.6 M solution of n-butyl lithium in hexane wasadded at -5° to 0° C., followed by stirring for 30 minutes. After the reaction mixture was cooled to -78° C. and 26.7 ml of ethyl isobutyrate was added dropwise to the mixture and stirred for 1 hour. 41.8 g of 1,3-dibromopropane was added dropwise to the reaction mixture. After stirring at -78° C. for 1 hour and then at room temperature (15° to 20° C.) for 2 hours, the reaction mixture was added to an aqueous solution of ammonium chloride and extracted with ethyl acetate. After the extract was washed with water and dried, the solvent was distilled off, and the residue was distilled under reduced pressure, to yield 40.3 g of the title compound in the form of a colorless oily substance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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